N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5OS and its molecular weight is 393.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its synthesis, biological properties, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Contributes to its biological activity.
- Dimethylamino group : Enhances solubility and bioavailability.
- Pyrazole ring : Known for diverse pharmacological effects.
The molecular formula is C21H26ClN3OS with a molecular weight of approximately 436.0 g/mol. The synthesis typically involves multi-step organic reactions that allow the exploration of its derivatives and analogs .
Synthesis
The synthesis of this compound generally follows these steps:
- Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors.
- Alkylation with dimethylaminoethyl halide : This step introduces the dimethylamino group.
- Acylation to form the carboxamide : Typically involves acetic anhydride or acetyl chloride .
Anti-inflammatory Properties
Research indicates that compounds with a pyrazole scaffold often exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to act as selective COX-2 inhibitors, demonstrating superior anti-inflammatory activity compared to standard drugs like celecoxib .
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of this compound. A series of pyrazole derivatives were evaluated against various bacterial strains, showing promising results:
- Bacterial Inhibition : Compounds demonstrated effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .
- Mechanism of Action : The presence of the aliphatic amide pharmacophore is crucial for antimicrobial activity, suggesting that modifications can enhance efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit significant cytotoxic effects:
- MTT Assay Results : Compounds showed IC50 values indicating effective inhibition of cell proliferation in cancer cells .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Pyrazole Derivatives :
- Antimicrobial Evaluation :
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS.ClH/c1-12-10-13(2)16-15(11-12)19-18(25-16)23(9-8-21(3)4)17(24)14-6-7-22(5)20-14;/h6-7,10-11H,8-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRYNKMPZCQTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.